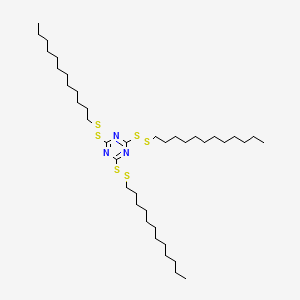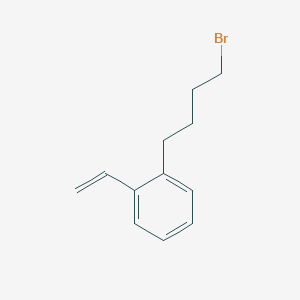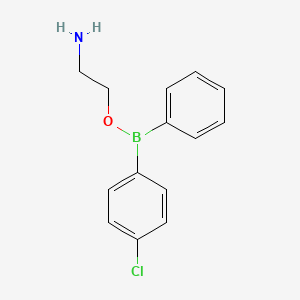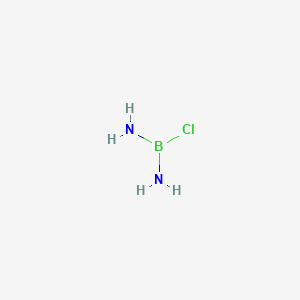![molecular formula C17H14PTl B14420743 Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane CAS No. 85320-10-1](/img/structure/B14420743.png)
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane is a chemical compound that features a unique combination of thallium, cyclopentadienyl, and phosphane groups
Méthodes De Préparation
The synthesis of Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane typically involves the reaction of diphenylphosphine with a thallium cyclopentadienyl complex. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate compounds.
Analyse Des Réactions Chimiques
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert the thallium center to a lower oxidation state.
Substitution: The phosphane group can participate in substitution reactions, where ligands are exchanged with other chemical groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study the bonding and reactivity of thallium complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: The compound’s unique properties make it a candidate for use in materials science and catalysis.
Mécanisme D'action
The mechanism by which Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane exerts its effects involves the coordination of the thallium center with various ligands. The cyclopentadienyl and phosphane groups stabilize the thallium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the thallium center.
Comparaison Avec Des Composés Similaires
Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane can be compared with other thallium and phosphane compounds, such as:
Thallium(I) cyclopentadienyl complexes: These compounds have similar thallium-cyclopentadienyl interactions but lack the phosphane group.
Diphenylphosphine derivatives: These compounds feature the diphenylphosphine group but do not contain thallium.
The uniqueness of this compound lies in its combination of thallium, cyclopentadienyl, and phosphane groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
85320-10-1 |
|---|---|
Formule moléculaire |
C17H14PTl |
Poids moléculaire |
453.65 g/mol |
Nom IUPAC |
(1-diphenylphosphanylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C17H14P.Tl/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h1-14H; |
Clé InChI |
QLYZDCXANAMLNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3(C=CC=C3)[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
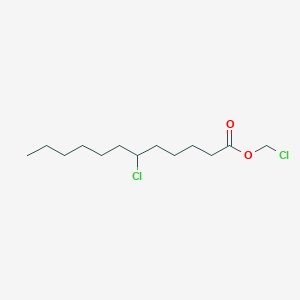
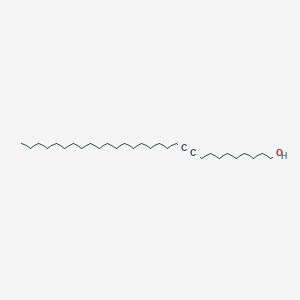
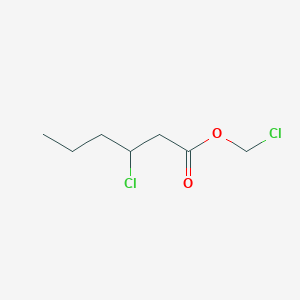
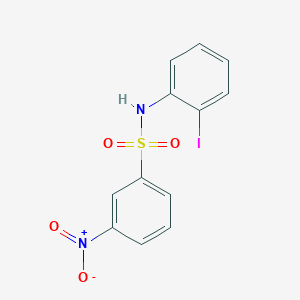
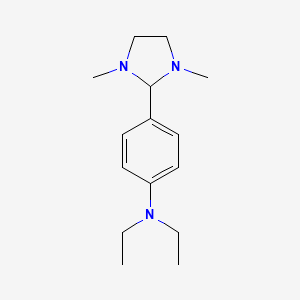
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
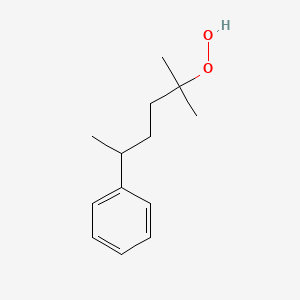
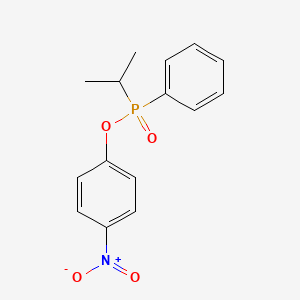
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
